![molecular formula C24H27N3O2S B10816218 2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816218.png)
2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one
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Overview
Description
2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, known for its presence in various pharmacologically active compounds.
The molecular formula is C24H24N4O4 with a molecular weight of 432.48 g/mol. The compound exhibits a logP value of 4.0805, indicating its lipophilic nature, which may influence its absorption and distribution in biological systems.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of compounds similar to this one. For instance, derivatives containing piperazine structures have been shown to exhibit significant serotonin reuptake inhibition, which is a common mechanism among antidepressants. Research indicates that modifications in the oxazole and piperazine moieties can enhance serotonergic activity and reduce depressive symptoms in animal models .
Anti-inflammatory Activity
Compounds with oxazole scaffolds have been investigated for their anti-inflammatory properties. In vitro studies suggest that derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways. The compound's structural features may contribute to its ability to modulate inflammatory responses by inhibiting prostaglandin synthesis .
The proposed mechanisms of action for this compound include:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to increase serotonin levels in the synaptic cleft by inhibiting its reuptake.
- COX Enzyme Inhibition : The oxazole moiety may interact with the active site of COX enzymes, leading to reduced inflammation and pain signaling.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
These findings suggest that structural modifications can significantly influence the biological activity of oxazole-based compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cancer cell proliferation mechanisms. For instance, compounds featuring oxazole and piperazine structures have been evaluated for their antitumor activity against various cancer cell lines, demonstrating significant cytotoxic effects .
Neuropharmacological Effects
Given the presence of the piperazine ring, which is often associated with neuroactive compounds, this molecule may also have potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its effects on mood and anxiety disorders .
Antimicrobial Properties
The sulfanyl group in the compound may contribute to antimicrobial activity, as sulfur-containing compounds are known to possess antibacterial properties. Research into similar compounds has revealed efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A recent study focused on synthesizing and evaluating a series of oxazole derivatives for anticancer activity. The results indicated that compounds structurally related to the target molecule exhibited significant inhibition of cell growth in human cancer cell lines, with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies based on the oxazole scaffold .
Case Study 2: Neuropharmacological Assessment
Another study investigated the effects of piperazine derivatives on animal models of anxiety and depression. The findings showed that certain derivatives improved behavioral outcomes in tests measuring anxiety-like behaviors, indicating potential for therapeutic use in mood disorders. This aligns with the structural characteristics of our compound, suggesting it may also hold similar neuropharmacological benefits .
Properties
Molecular Formula |
C24H27N3O2S |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-6-7-11-21(18)24-25-22(19(2)29-24)16-30-17-23(28)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11H,12-17H2,1-2H3 |
InChI Key |
CJCPAVJOLVCICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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